10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRZNABQAUBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CNCC3C1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157182-65-5 | |
| Record name | 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Foundational Cycloaddition Approaches
Cycloaddition reactions are a cornerstone in the synthesis of the tricyclic framework of 10-Oxa-4-azatricyclo[5.2.1.02,6]decane, providing an efficient means to construct the core bicyclic system in a single step with high stereocontrol.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental approach for constructing the oxabicyclo[2.2.1]heptane skeleton that forms the backbone of the target molecule. In this strategy, furan (B31954) or its derivatives act as the diene, reacting with a suitable dienophile, typically maleimide (B117702) or its precursors, to yield the characteristic bridged-ring system.
A key example involves the synthesis of 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a precursor to various derivatives. This synthesis begins with the Diels-Alder reaction between furan and furan-2,5-dione, which is subsequently treated with hydrazine to form the N-amino imide derivative mdpi.com. This adduct contains the essential tricyclic framework, which can then be modified, for instance, through reduction of the double bond to yield the saturated decane structure.
| Reactant 1 (Diene) | Reactant 2 (Dienophile Precursor) | Key Reagent | Product |
| Furan | Furan-2,5-dione | Hydrazine | 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione mdpi.com |
Intramolecular cycloadditions offer a powerful method for assembling complex polycyclic systems by tethering the diene and dienophile components within the same molecule. The intramolecular Diels-Alder reaction of furan (IMDAF) provides a route to the 10-Oxa-4-azatricyclo[5.2.1.02,6]decane skeleton with a high degree of structural complexity in a single transformation core.ac.uk.
While direct IMDAF reactions leading to this specific azatricycle are specialized, related systems demonstrate the principle. For instance, the synthesis of a 10-oxa-9-azatricyclo[5.2.1.01,5]decane derivative has been achieved through an intramolecular cycloaddition of an isomünchnone. This reactive intermediate is generated from a diazo imide precursor in the presence of a rhodium(II) catalyst, and it undergoes spontaneous cyclization to form the bridged tricyclic product acs.org. This highlights the utility of generating reactive dipoles or diene/dienophile pairs within a molecule to facilitate the formation of the tricyclic core.
| Precursor | Catalyst | Reaction Type | Resulting Tricyclic Core |
| Diazo imide | Rhodium(II) perfluorobutyrate | Intramolecular Isomünchnone Cycloaddition | 10-oxa-9-azatricyclo[5.2.1.01,5]decane acs.org |
Heterocycle Formation via Condensation Reactions
Condensation reactions provide an alternative pathway to the pyrrolidine (B122466) ring embedded within the tricyclic structure, often by forming it from acyclic or monocyclic precursors.
The Paal-Knorr synthesis, traditionally used to synthesize pyrroles from 1,4-diketones and primary amines, can be adapted to form more complex, bridged heterocyclic systems wikipedia.org. In modified procedures, the reaction of a 1,4-diketone with a sterically hindered amine containing other functional groups can lead to the formation of a tricyclic cage-like structure instead of a simple pyrrole (B145914). Research on analogous systems, such as 2,6-dioxa-10-azatricyclo[5.2.1.04,10]decanes, shows that reacting 2,5-hexanedione with 2-amino-1,3-propanediols under azeotroping conditions yields the tricyclic product bepress.comgoogle.com. The steric hindrance of the reactants can favor the formation of the tricyclic system over the planar pyrrole byu.edu.
| Diketone | Amine Component | Product Type |
| 2,5-Hexanedione | 2-Amino-1,3-propanediols | 2,6-Dioxa-10-azatricyclo[5.2.1.04,10]decane bepress.combyu.edu |
The condensation of γ-diketones with primary amines or their equivalents is a foundational method for constructing the five-membered nitrogen-containing ring of the 10-Oxa-4-azatricyclo[5.2.1.02,6]decane system. This approach is exemplified in the synthesis of related triazatricycloalkanes, where a 1,4-diketone is reacted with a complex triamine. For example, the reaction between 2,5-hexanedione and 2-amino-2-methyl-1,3-disubstituted aminopropanes leads directly to the formation of 2,6,10-triazatricyclo[5.2.1.04,10]decane derivatives byu.edu. This principle demonstrates that the core azatricycloalkane structure can be efficiently assembled by selecting appropriate diketone and polyamine building blocks.
| Diketone | Amine Component | Resulting Tricyclic System |
| 2,5-Hexanedione | 2-Amino-2-methyl-1,3-disubstituted aminopropanes | 2,6,10-Triazatricyclo[5.2.1.04,10]decane byu.edu |
Ring-Opening and Cyclization Processes
Tandem reaction sequences involving ring-opening and/or multiple cyclization steps are sophisticated strategies for accessing complex cage-like molecules, including the 10-Oxa-4-azatricyclo[5.2.1.02,6]decane framework. These methods often build the molecule through a cascade of bond-forming events initiated by a single chemical transformation.
A relevant strategy involves tandem radical cyclizations to create oxa- and aza-cages. Research in this area has reported the synthesis of an endo-8,exo-9-dihydroxy-4-azatricyclo[5.2.1.0 2,6 ]decane derivative. This product was obtained through a synthetic sequence starting from an exo-2,3-Epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximide, which undergoes reductive transformations leading to the formation of the final hydroxylated tricyclic decane structure researchgate.net. Another approach involves generating a key oxatricyclic intermediate through a stereoconvergent aldol (B89426) cyclization, which can then undergo further transformations like fragmentation or rearrangement to yield the desired framework rsc.org.
| Starting Material Type | Key Process | Resulting Structure |
| Epoxy-norbornene dicarboximide | Reductive cyclization/rearrangement | endo-8,exo-9-dihydroxy-4-azatricyclo[5.2.1.02,6]decane researchgate.net |
Epoxide Ring-Opening Routes
The synthesis of functionalized 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane derivatives can be achieved through the ring-opening of precursor molecules containing an epoxide ring. A notable example involves the reduction of N-substituted exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides. researchgate.net Treatment of these epoxides with reducing agents like lithium aluminum hydride (LiAlH₄) leads to the formation of various products, including endo-8,exo-9-dihydroxy-4-azatricyclo[5.2.1.0,2,6]decanes. researchgate.net This transformation involves the reductive opening of both the imide carbonyl groups and the epoxide ring, yielding a dihydroxy derivative of the saturated tricyclic amine core. The reaction conditions, such as the choice of solvent and the amount of reducing agent, can influence the ratio of the resulting products. researchgate.net
Strategies for Tricyclic Structure Formation from Precursors
A fundamental and widely used strategy for constructing the core structure of this compound derivatives is the Diels-Alder reaction. mdpi.com This cycloaddition is typically performed between furan and maleic anhydride (B1165640) or a related dienophile. The reaction yields a 7-oxabicyclo[2.2.1]heptene derivative, which serves as the foundational bicyclic precursor. mdpi.com
This precursor, an anhydride, is then converted into the corresponding imide to introduce the nitrogen atom required for the azatricyclo structure. This is commonly achieved by reacting the anhydride with an amine or a hydrazine derivative. mdpi.com For instance, 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is synthesized by first reacting furan and maleimide's dione (B5365651) equivalent, followed by treatment with hydrazine. mdpi.com This establishes the complete this compound skeleton, which can then undergo further modifications.
Functional Group Interconversions in the Synthesis of this compound Derivatives
Once the core tricyclic structure is in place, functional group interconversions are employed to synthesize a diverse range of derivatives. Acylation and reduction reactions are among the most common and important transformations.
Acylation Reactions
Acylation reactions are frequently used to modify the nitrogen atom of the azatricyclo system. A specific example is the acylation of 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. mdpi.com When this starting material is heated with acetic anhydride, an acylation reaction occurs, yielding N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide. mdpi.com This reaction proceeds with a high yield of 78% after purification. mdpi.com
Table 1: Acylation Reaction Example
| Starting Material | Reagent | Product | Yield |
|---|
Reduction Reactions
Reduction reactions are crucial for modifying the oxidation state of various functional groups within the molecule. For instance, during the acylation of 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione with boiling acetic anhydride, the carbon-carbon double bond in the bicyclic system is also reduced, leading to a saturated decane ring system. mdpi.com
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the imide functionality. The reduction of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with LiAlH₄ results in complex transformations, yielding products such as exo-2-hydroxy-6-aza-4-oxatetracyclo[5.2.1.13,508,9]undecanes and endo-8,exo-9-dihydroxy-4-azatricyclo[5.2.1.0,2,6]decanes. researchgate.net The distribution of these products is dependent on the reaction conditions. researchgate.net
Table 2: Reduction of Epoxide 3g (R = 4-MeC₆H₄) with LiAlH₄
| Entry | Solvent | LiAlH₄ (equiv) | Product Ratio (5g:6g) |
|---|---|---|---|
| 1 | Et₂O | 2.5 | 1:0 |
| 2 | THF | 2.5 | 1:0.1 |
| 3 | Dioxane | 2.5 | 1:0.3 |
| 4 | Et₂O | 3.5 | 1:0.1 |
| 5 | THF | 3.5 | 1:0.2 |
| 6 | Dioxane | 3.5 | 1:0.5 |
Data sourced from a study on the reduction of related epoxyimides, demonstrating the formation of dihydroxy derivatives of the azatricyclo[5.2.1.0,2,6]decane system. researchgate.net
Stereochemical Control in Synthetic Sequences
The stereochemistry of the this compound system is a critical aspect of its synthesis, with the relative orientation of the fused rings defining its three-dimensional shape.
Control over Exo/Endo Configuration
The stereochemical outcome, particularly the exo or endo configuration at the ring junctions, is often determined in the initial Diels-Alder cycloaddition step. The reaction between furan and maleic anhydride derivatives typically favors the formation of the kinetically controlled exo-adduct. This preference establishes the stereochemistry early in the synthetic sequence.
Subsequent chemical transformations generally preserve this initial configuration. The exo configuration of various derivatives of this compound has been unequivocally confirmed through single-crystal X-ray crystallography. For example, the structure of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide shows a cis, exo configuration at the ring junction. mdpi.com Similarly, the X-ray structure of exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione also confirms the anticipated exo molecular structure. nih.gov This stereochemical control is crucial as the exo and endo isomers can exhibit different physical, chemical, and biological properties. The synthesis of related tetracyclic epoxides also proceeds with a confirmed exo,exo-configuration. mdpi.comresearchgate.net
Diastereoselective and Enantioselective Synthesis Approaches
The rigid tricyclic structure of the this compound system presents unique challenges and opportunities for stereocontrolled synthesis. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for accessing specific stereoisomers for various applications.
An enantioselective pathway has been developed for derivatives of the core 4-azatricyclo[5.2.1.02,6]decane skeleton. nih.gov This approach has been successful in creating tricyclic amino acids. A key intermediate in this synthesis is the chiral, N-Boc-protected ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one. nih.gov The synthesis begins with the inexpensive starting material endo-carbic anhydride. nih.gov The process involves converting the succinyl anhydride portion into a pyrrolidine ring over three steps, which includes imide formation, reduction, and N-protection. nih.gov Subsequent hydroboration/oxidation of an alkene function leads to an exo-configured alcohol, which is then oxidized to furnish the key tricyclic amino ketone intermediate. nih.gov This multi-step synthesis secures the chiral integrity of the molecule, making such derivatives promising as building blocks in peptidomimetics or as chiral auxiliaries. nih.gov
The stereochemical aspects of related tricyclic systems, such as 2,6,10-triazatricyclo[5.2.1.04,10]decane derivatives, have also been investigated. The rigid geometry of these cage-like molecules can create a high inversion barrier for the nitrogen atoms at positions 2 and 6, which has allowed for the isolation of different diastereomers. byu.edubyu.edu
Optimization of Synthetic Parameters
The efficiency and yield of synthetic routes to this compound and its derivatives are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalyst, the solvent system, reaction temperature, and the methods used for purification and isolation.
Catalyst Selection and Loading
The selection of an appropriate catalyst is critical for directing the reaction pathway and achieving desired products. Different catalysts have been employed in the synthesis of the core structure and its analogs.
In the synthesis of derivatives, rhodium(II) perfluorobutyrate has been used to catalyze the formation of a 10-oxa-9-azatricyclo[5.2.1.01,5]decane system from a diazo imide precursor. acs.org Another example includes the use of palladium chloride as a promoter in the synthesis of a C16H16N2O6 derivative of 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione from norcantharidin (B1212189). nih.gov
Furthermore, bimetallic nanoclusters have been shown to be effective catalysts in the oxidation of related structures. For the oxidation of endo-4-oxatricyclo[5.2.1.02,6]-8-decene, catalysts such as Cu/Au-PVP and Pd/Au-PVP have been utilized with hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BuOOH) as the oxidant. ku.edu These catalytic systems can selectively oxidize different parts of the molecule; for instance, Cu/Au-PVP tends to promote C-H bond oxidation adjacent to the ether, while Pd/Au-PVP favors oxidation at the C=C double bond. ku.edu
| Catalyst | Precursor/Reactant | Product Type | Source |
|---|---|---|---|
| Rhodium(II) perfluorobutyrate | Diazo imide | 10-oxa-9-azatricyclo[5.2.1.01,5]decane derivative | acs.org |
| Palladium chloride | Norcantharidin | 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione derivative | nih.gov |
| Cu/Au-PVP with H2O2 | endo-4-Oxatricyclo[5.2.1.02,6]-8-decene | 3-exo-hydroxy-endo-4-oxatricyclo[5.2.1.02,6]-8-decene | ku.edu |
| Pd/Au-PVP with H2O2 | endo-4-Oxatricyclo[5.2.1.02,6]-8-decene | 4-oxa-tricyclo[5.2.1.0]-8,9-exo-epoxydecane | ku.edu |
Solvent Systems and Temperature Regimes
The choice of solvent and the reaction temperature are crucial parameters that influence reaction rates, selectivity, and yield. A variety of solvent systems and temperature conditions have been explored for the synthesis of this compound derivatives.
For instance, the acylation of 4-Amino-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is conducted by heating the compound in acetic anhydride under reflux for six hours. mdpi.com In another synthetic approach, a reaction mixture containing norcantharidin and palladium chloride in distilled water was heated to 393 K in a sealed stainless steel reactor. nih.gov The synthesis of other derivatives has been performed in dichloromethane (CH2Cl2) at room temperature. acs.org The aminolysis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione to create a series of imide derivatives is carried out in toluene at reflux. researchgate.net
| Solvent | Temperature | Reaction Type | Source |
|---|---|---|---|
| Acetic anhydride | Boiling/Reflux | Acylation | mdpi.com |
| Distilled Water | 393 K | Promoted synthesis from norcantharidin | nih.gov |
| Dichloromethane (CH2Cl2) | Room Temperature | Rhodium-catalyzed cyclization | acs.org |
| Toluene | Reflux | Aminolysis/Imide formation | researchgate.net |
| Tetrahydrofuran (THF) | 0 °C to 25 °C | Reduction with LiAlH4 | ku.edu |
Purification and Isolation Techniques
Effective purification and isolation are essential final steps to obtain the target compound with high purity. The techniques employed are dictated by the physical and chemical properties of the product.
Following an acylation reaction, the resulting N-acetyl derivative was first crystallized from ethanol. mdpi.com For further purification, column chromatography using a silica gel stationary phase with a chloroform/methanol (19:1) eluent was employed, yielding white crystals. mdpi.com Flash silica gel chromatography is another commonly used technique for purifying derivatives of this tricyclic system. acs.org In procedures involving lithium aluminum hydride reduction, the workup may involve filtration through a layer of Celite to remove inorganic salts, followed by extraction with a solvent like ethyl acetate. ku.edu
Chemical Transformations and Derivatization Strategies
Synthesis of Substituted 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane Analogs
The synthesis of substituted analogs of this compound is a cornerstone of research into this chemical entity. Modifications are commonly introduced at the nitrogen atom or directly onto the carbon framework of the tricyclic system.
N-Substituted Derivatives (e.g., N-acetyl, N-amino, N-hydroxyethyl, N-aryl)
The nitrogen atom of the azacyclic ring serves as a primary site for derivatization, enabling the introduction of a wide range of functional groups. These substitutions are typically achieved by reacting the parent imide, this compound-3,5-dione, or its unsaturated precursor with appropriate electrophiles or nucleophiles.
N-Acetyl and N-Amino Derivatives : The synthesis of N-amino derivatives can be accomplished by reacting the corresponding dicarboxylic anhydride (B1165640) with hydrazine. mdpi.comsemanticscholar.org For example, 4-Amino-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is prepared from the Diels-Alder adduct of furan (B31954) and maleic anhydride, followed by treatment with an aqueous solution of hydrazine. mdpi.comsemanticscholar.org This N-amino intermediate can be further functionalized. Acylation with acetic anhydride can lead to di-acetylation, yielding N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide. mdpi.comsemanticscholar.orgresearchgate.net Interestingly, this reaction can also cause the simultaneous reduction of the C8-C9 double bond. mdpi.comsemanticscholar.org
N-Hydroxyethyl Derivatives : These analogs are prepared by reacting the unsaturated anhydride precursor with ethanolamine. This reaction yields compounds such as exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. nih.gov
N-Aryl Derivatives : Aryl groups are commonly introduced by reacting the anhydride precursor with a corresponding aniline. A prominent example is the synthesis of exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione from 2,5-dimethylfuran (B142691) and N-phenylmaleimide. iucr.org Other complex N-aryl derivatives, including those with aryl-piperazine substituents, have also been synthesized to explore their biological activities. bohrium.com
Other N-Substituents : A variety of other substituents have been attached to the nitrogen atom. N-alkylation has been demonstrated with the synthesis of 4-Butyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. mdpi.com Functionalized alkyl groups, such as in 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid, have also been incorporated. biosynth.com Furthermore, more complex heterocyclic moieties have been linked, as seen in exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione. nih.gov
Table 1: Examples of N-Substituted 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane Derivatives
| Derivative Name | Substituent (R) | Precursors | Reference(s) |
|---|---|---|---|
| N-acetyl-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide | -N(COCH₃)₂ | 4-Amino-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, Acetic anhydride | mdpi.com, semanticscholar.org |
| exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | -CH₂CH₂OH | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Ethanolamine | nih.gov |
| exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | -C₆H₅ | 2,5-Dimethylfuran, N-Phenylmaleimide | iucr.org |
| 4-Butyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | -C₄H₉ | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Butylamine | mdpi.com |
| exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione | -CH₂(C₇H₅N₂) | Norcantharidin (B1212189), 2-(Aminomethyl)benzimidazole | nih.gov |
Alkyl and Aryl Substitutions on the Tricyclic Core
Substitution on the carbon framework of the this compound core is primarily achieved by employing substituted precursors in the initial cycloaddition reaction.
Alkyl Substitutions : Methyl groups are the most common alkyl substituents introduced onto the tricyclic core. The synthesis of exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a clear example, where the methyl groups at positions 1 and 7 originate from the use of 2,5-dimethylfuran as the diene in the Diels-Alder reaction. iucr.org Similarly, various methylated derivatives have been synthesized by reacting methylated cyclopentadienes with maleic anhydride or maleimide (B117702) derivatives. psu.edu
Aryl Substitutions : The introduction of aryl groups directly onto the carbon skeleton can be accomplished using modern cross-coupling methodologies. For instance, aryl-substituted oxabicyclic imides have been synthesized via reductive Heck coupling reactions applied to the unsaturated bridge of the corresponding dec-8-ene-3,5-dione derivative. researchgate.net
Dione (B5365651) and Imide Derivatives (e.g., this compound-3,5-dione)
The most widely studied class of compounds based on this scaffold are the dione and imide derivatives, specifically the this compound-3,5-dione and its unsaturated analog, 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. sigmaaldrich.com The synthesis of these core structures is classically achieved through a Diels-Alder reaction.
The reaction between a furan (the diene) and a maleimide or maleic anhydride (the dienophile) predominantly yields the exo isomer. iucr.org For example, reacting furan with maleimide gives 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. researchgate.net If maleic anhydride is used, the resulting 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be converted to the corresponding imide by reaction with an amine or ammonia. mdpi.comresearchgate.net The saturated decane-3,5-dione (B14742422) can then be obtained by catalytic hydrogenation of the dec-8-ene precursor.
Incorporation of Additional Heteroatoms (e.g., Thia-Analogs, Dioxa-Analogs)
Strategies have been developed to synthesize related tricyclic systems where the oxygen or nitrogen atoms are replaced by other heteroatoms.
Thia-Analogs : The synthesis of thia-analogs, such as 2-oxa-6-thia-10-azatricyclo[5.2.1.0,4,10]decane, has been reported. byu.eduresearchgate.netgoogle.com These are typically formed through acid-catalyzed condensation reactions of 1,4-diketones with aminodiols containing sulfur, representing a modification of the Knorr-Paal procedure. byu.eduresearchgate.net Additionally, a tetracyclic dithia derivative, 10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0,2,6.0,8,12]tridecane-9,11-dione, was synthesized by reacting an N-butyl dec-8-ene-dione derivative with tributylphosphine (B147548) and carbon disulfide, which effectively adds a dithiolane ring across the double bond. mdpi.com
Dioxa-Analogs : The parent anhydride, known as norcantharidin (4,10-dioxatricyclo[5.2.1.0,2,6]decane-3,5-dione), is a key precursor for many aza-derivatives. nih.goviucr.org Its unsaturated analog, 4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, is the direct product of the Diels-Alder reaction between furan and maleic anhydride. chemicalbook.comchemicalbook.com These dioxa compounds serve as the starting point for synthesis of the title aza-tricyclo compounds via reaction with amines.
Modifications of Unsaturated Bridges (e.g., Dec-8-ene Derivatives)
The double bond in 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene derivatives provides a reactive handle for further functionalization.
Reduction : The most fundamental modification is the reduction of the C8-C9 double bond to yield the saturated this compound core. This is often achieved through catalytic hydrogenation. It has also been observed to occur concurrently during other reactions, such as the acylation of an N-amino derivative with acetic anhydride. mdpi.comsemanticscholar.org
Epoxidation : The double bond can be converted to an epoxide. For instance, the oxidation of endo-4-oxatricyclo[5.2.1.0,2,6]-8-decene with an oxidant like H₂O₂ in the presence of a bimetallic nanocluster catalyst (Pd/Au-PVP) can yield 4-oxa-tricyclo[5.2.1.0,2,6]-8,9-exo-epoxydecane. ku.edu
Heck Coupling : The unsaturated bridge can be arylated using palladium-catalyzed Heck coupling reactions, which installs an aryl group on the bridge. researchgate.net
Functionalization at Bridgehead Positions
Introducing substituents at the bridgehead carbons (C1 and C7) is a challenging but achievable modification. The primary strategy involves incorporating the desired substituents into the diene precursor prior to the Diels-Alder cycloaddition.
For example, the synthesis of exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione relies on the use of 2,5-dimethylfuran. iucr.org The methyl groups in the furan precursor directly become the bridgehead methyl groups in the final tricyclic product. This principle has also been applied using substituted cyclopentadienes to generate various bridgehead-methylated analogs. psu.edu This approach underscores the power of precursor-directed synthesis for accessing specifically functionalized regions of the tricyclic scaffold.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms. For the derivatives of "10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane", both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structure Assignment
¹H NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within a molecule. In the case of derivatives such as N-acetyl-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide, specific chemical shifts (δ) and coupling patterns are indicative of the rigid tricyclic framework.
For instance, the protons adjacent to the ether linkage (CH-O) are expected to resonate at a characteristic downfield region due to the electronegativity of the oxygen atom. Similarly, the protons on the carbon atoms alpha to the carbonyl groups in the dione (B5365651) derivative would also exhibit distinct chemical shifts. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J values) further help in assigning the relative positions of the protons.
While specific ¹H NMR data for the parent "this compound" is not available, the analysis of its derivatives, such as the N-butyl imide, allows for the unambiguous assignment of proton signals through comparison with analogous compounds.
Table 1: Representative ¹H NMR Chemical Shifts for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) |
| CH-O | 4.96 (s, 2H) |
| CH-C=O | 3.1 (s, 2H) |
| CH₂ | 1.93 (m, 2H) |
| CH₂ | 1.68 (m, 2H) |
Note: Data corresponds to N-acetyl-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide in CDCl₃. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the "this compound" core and its substituents gives rise to a distinct signal.
In derivatives like the "10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione", the carbonyl carbons of the imide group typically appear significantly downfield (around 170-180 ppm). The carbons of the C-O bond in the oxabicyclo moiety are also found at a characteristic chemical shift. The analysis of a series of these compounds has demonstrated the utility of ¹³C NMR in confirming their structures. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for a Derivative of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 174.3 |
| C=C | 136.1 |
| CH-O | 79.8 |
| CH-C=O | 45.0 |
| CH₂ | 38.8 |
Note: Data corresponds to N-acetyl-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-yl)-acetamide in CDCl₃. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
For complex structures like "this compound" derivatives, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are instrumental in overcoming this challenge by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule and confirming the connectivity of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly powerful for establishing the connectivity between different functional groups and for piecing together the entire molecular structure, including the stereochemical arrangement. researchgate.netgoogle.com
The application of these 2D NMR techniques has been vital in confirming the structures of various synthesized camphor-10-sulfonamides with a tricyclic framework, demonstrating their utility in elucidating the complex architecture of such molecules. researchgate.netgoogle.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for their identification.
In derivatives of "this compound", the presence of a carbonyl group (C=O) in the dione derivatives gives rise to a strong absorption band in the region of 1700-1780 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the tricyclic system is also expected to produce a characteristic band, typically in the 1000-1300 cm⁻¹ region. Furthermore, the N-H stretching vibration in the parent imide or amine would be observed in the 3300-3500 cm⁻¹ range. Studies on various derivatives have utilized FTIR to characterize the synthesized compounds. researchgate.net The analysis of reacting mixtures by infrared spectra has also provided evidence for the mechanism of formation of related heterotricyclic systems. byu.edu
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.
Although specific Raman data for "this compound" is not widely reported, its application to complex derivatives has been noted. researchgate.net For the parent compound, Raman spectroscopy could be used to identify the C-C and C-H vibrations within the hydrocarbon backbone of the tricyclic structure. In derivatives, it can provide additional information on the symmetric stretching of functional groups, which may be weak or absent in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a crucial analytical technique for confirming the molecular weight of 10-oxa-4-azatricyclo[5.2.1.02,6]decane and its derivatives. The molecular weight of the parent compound is 139.19 g/mol . nih.gov For its derivatives, Electrospray Ionization (ESI) is a commonly employed technique. For instance, in the analysis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide, ESI-MS detected the sodium adduct of the molecule at an m/z of 289.2, corresponding to the [M+Na]+ ion, which confirms the molecular weight of 266.25 g/mol . mdpi.com While detailed fragmentation studies are not extensively reported in the surveyed literature, the technique is consistently used to validate the mass of newly synthesized compounds within this family, confirming the successful outcome of synthetic procedures. mdpi.com
Table 1: Molecular Weight Data for 10-Oxa-4-azatricyclo[5.2.1.02,6]decane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Observed Ion (m/z) |
|---|---|---|---|---|
| 10-Oxa-4-azatricyclo[5.2.1.02,6]decane | C₈H₁₃NO | 139.19 | Computed | 139.0997 (Exact Mass) nih.gov |
| N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide | C₁₂H₁₄N₂O₅ | 266.25 | ESI | 289.2 [M+Na]+ mdpi.com |
| 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | C₁₆H₁₆N₂O₆ | 332.31 | - | - |
| exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | C₁₆H₁₅N₃O₃ | 297.31 | - | - |
| exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | C₁₆H₁₅NO₃ | 269.29 | - | - |
**4.4. X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of 10-oxa-4-azatricyclo[5.2.1.02,6]decane derivatives, offering precise data on molecular connectivity, conformation, and intermolecular interactions in the solid state.
Derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]decane crystallize in several crystal systems, with a notable prevalence of monoclinic and orthorhombic systems. mdpi.comnih.govnih.goviucr.orgiucr.org The choice of space group is influenced by the molecular symmetry and packing of the molecules in the crystal lattice. Many of these chiral compounds crystallize as racemic mixtures in centrosymmetric space groups like P21/c and Pbca. mdpi.comiucr.orgresearchgate.net
For example, exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione crystallizes in the monoclinic system with the space group P21/c. iucr.org In contrast, several other derivatives, such as 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione and N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide, adopt an orthorhombic crystal system with the space group Pbca. mdpi.comnih.goviucr.org
Table 2: Crystallographic Data for Selected 10-Oxa-4-azatricyclo[5.2.1.02,6]decane Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-...-dione nih.goviucr.org | Orthorhombic | P b c a | 10.2342(6) | 10.5673(6) | 27.3485(17) | 90 | 2957.7(3) | 8 |
| exo-4-[(1H-Benzimidazol-2-yl)methyl]-...-dione nih.gov | Orthorhombic | F d d 2 | 17.4294(2) | 48.2746(6) | 6.7947(1) | 90 | 5717.04(13) | 16 |
| exo-1,7-Dimethyl-4-phenyl-...-dione iucr.org | Monoclinic | P 21/c | 8.1267(6) | 9.8570(8) | 17.2099(12) | 93.564(7) | 1375.93(18) | 4 |
| 4-(2-Aminophenyl)-...-dione nih.gov | Orthorhombic | P ca21 | 10.4457(11) | 8.8245(9) | 13.2114(15) | 90 | 1217.8(2) | 4 |
The tricyclic framework of this scaffold is inherently rigid. X-ray studies reveal specific conformations of the constituent rings. In exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the six-membered ring of the oxabicycle adopts a boat conformation, while the adjacent heterocyclic rings are found in envelope conformations with the oxygen atom projecting outwards. iucr.org The geometry around the nitrogen atom in the imide ring is often planar, a result of the conjugative delocalization of the nitrogen's lone pair with the two adjacent carbonyl groups. iucr.org
Dihedral angles are critical in defining the relative orientation of different parts of the molecule. In 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, the dihedral angle between the two pyrrolidine (B122466) rings is 79.38(14)°. nih.goviucr.org Similarly, in exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, the dihedral angle between the benzimidazolyl group and the pyrrolidine ring is 78.20(6)°. nih.gov
The crystal packing of these derivatives is governed by a network of non-covalent interactions. Hydrogen bonds, including conventional N—H⋯O and N—H⋯N, as well as weaker C—H⋯O interactions, are instrumental in stabilizing the crystal structures. iucr.orgresearchgate.netnih.gov
The interplay of intermolecular interactions leads to the formation of recognizable supramolecular synthons. For imide derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the association motifs are dependent on the molecular shape and substituents. researchgate.net The strong N—H⋯O hydrogen bonds can stabilize cyclic dimers or infinite chains, which dictate the crystal architecture. researchgate.net Additionally, electrostatic interactions involving the carbonyl groups can result in parallel or anti-parallel packing motifs. researchgate.net For instance, in exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, molecules are linked via N—H⋯N hydrogen bonds, creating infinite chains. nih.gov
The quality of a crystal structure determination is indicated by several refinement parameters. Structures are typically solved using direct methods (e.g., SHELXS97) and refined against F2 using programs like SHELXL97. nih.gov Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.goviucr.org
Key parameters include the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). For exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, the final R-factor was R1 = 0.035 for observed reflections, with wR2 = 0.087 and S = 1.04 for all data. nih.gov For exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the values were R1 = 0.040 and wR2 = 0.101, with S = 1.02. iucr.org The residual electron density (Δρmax and Δρmin) values are typically low, indicating a good fit between the model and the experimental data. nih.govnih.goviucr.orgiucr.org
Table 3: Refinement Parameters for Selected Crystal Structures
| Compound Name | R[F2 > 2σ(F2)] (R1) | wR(F2) | Goodness-of-Fit (S) | Reflections | Parameters |
|---|---|---|---|---|---|
| 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-...-dione nih.goviucr.org | 0.083 | 0.224 | 1.07 | 3423 | 217 |
| exo-4-[(1H-Benzimidazol-2-yl)methyl]-...-dione nih.gov | 0.035 | 0.087 | 1.04 | 2159 | 199 |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 10-Oxa-4-azatricyclo[5.2.1.02,6]decane |
| N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide |
| 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
| exo-4-[(1H-Benzimidazol-2-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
| exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Computational and Theoretical Chemistry Studies
Quantum Chemical Methodologies for Electronic Structure
Quantum chemical methods are fundamental tools for examining the electronic distribution and energy levels within a molecule.
There are no specific studies found that report DFT calculations, such as B3LYP with basis sets like 6-311++G(d,p), performed explicitly for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane. For related imide derivatives, theoretical calculations have been used to predict vibrational spectra and analyze intermolecular interactions, but the foundational data for the parent compound is absent in the surveyed literature. researchgate.netbiosynth.com
Similarly, comprehensive studies employing ab initio methods like Hartree-Fock or semi-empirical methods such as PM3 and BHandHLYP specifically for this compound have not been identified. Research on analogous azatricyclo systems has utilized these methods to simulate molecular properties, but direct application to the title compound is not documented. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Computational methods are often used to predict and help interpret experimental spectra.
No published research detailing the theoretical simulation and assignment of vibrational spectra (FTIR and Raman) for this compound could be located. While studies on its derivatives have successfully used quantum chemical calculations to assign experimental vibrational bands, similar analyses for the unsubstituted parent molecule are not available. researchgate.netbiosynth.com
There is a lack of literature reporting the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. While basic NMR data may be available from commercial suppliers, detailed computational predictions and comparisons with experimental values are not present in the accessible scientific papers. bldpharm.com
Analysis of Molecular Geometry and Conformational Landscapes
Understanding the three-dimensional structure and conformational possibilities of a molecule is essential for determining its properties and interactions.
No specific conformational analysis or detailed studies on the molecular geometry of this compound using computational methods were found. While the PubChem database lists computed properties such as molecular weight and a predicted 3D conformer, in-depth research into its conformational landscape, potential energy surface, and stable conformers is not available in the reviewed literature. nih.gov For some crystalline derivatives, X-ray crystallography has provided precise geometric data, but this pertains to the solid state of substituted molecules and not the conformational dynamics of the parent compound in the gas or solution phase. nih.gov
Electronic Properties and Reactivity Descriptors
The arrangement of electrons within a molecule dictates its stability, reactivity, and interactions with other chemical species. Computational methods are employed to calculate various descriptors that quantify these electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. otago.ac.nz A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. otago.ac.nz
For the this compound framework, the presence of heteroatoms (nitrogen and oxygen) significantly influences the FMOs. The nitrogen and oxygen lone pairs typically contribute to the HOMO, making it the primary site for electrophilic attack. The LUMO is generally associated with the antibonding orbitals of the C-N and C-O bonds. While specific DFT calculations for the unsubstituted parent compound are not widely available, analysis of related structures provides insight. For example, computational studies on various heterocyclic compounds are routinely used to determine their stability and potential as charge transport materials. otago.ac.nz
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Heterocyclic Compound Note: The following data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a different heterocyclic compound, and is presented to illustrate typical values obtained from DFT calculations. Data for the specific title compound is not available in the cited literature.
| Molecular Orbital | Energy (eV) |
| HOMO | -0.26751 otago.ac.nz |
| LUMO | -0.18094 otago.ac.nz |
| Energy Gap (ΔE) | -0.08657 otago.ac.nz |
The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule.
While the HOMO-LUMO gap provides a global measure of reactivity, Fukui functions offer a more detailed, atom-specific picture. researchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. researchgate.net It is a local reactivity descriptor that helps identify the most likely sites for electrophilic, nucleophilic, and radical attacks.
The calculation involves analyzing the electron density of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states, all at the geometry of the neutral state. researchgate.netbrad.ac.uk
ƒ+ (for nucleophilic attack): Indicates sites susceptible to attack by nucleophiles (electron donors). A high ƒ+ value is found at atoms that can best stabilize an additional electron.
ƒ- (for electrophilic attack): Indicates sites susceptible to attack by electrophiles (electron acceptors). A high ƒ- value is found at atoms from which an electron is most easily removed.
ƒ0 (for radical attack): Represents the average of ƒ+ and ƒ-, identifying sites prone to radical attack.
For this compound, one would anticipate that the nitrogen atom, with its lone pair, would be a primary site for electrophilic attack (high ƒ-). The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms would likely be sites for nucleophilic attack (high ƒ+). Studies on other nitrogen and sulfur-containing heterocycles have successfully used Fukui functions derived from population analyses (like Mulliken or Hirshfeld) to pinpoint the most reactive atoms, correlating theoretical predictions with experimental observations. brad.ac.uk
Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability.
In the context of the this compound scaffold, NBO analysis is crucial for explaining the unique properties conferred by its rigid, bicyclic structure. Computational studies on the closely related 7-azabicyclo[2.2.1]heptane system have used NBO analysis to investigate the "bicyclic effect," which describes its unusually high nitrogen inversion barrier. researchgate.netnih.gov The analysis revealed that the barrier height is primarily determined by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov The rigid framework constrains the geometry around the nitrogen atom, affecting the energy of these orbitals and hindering the planar transition state required for inversion. These findings are directly applicable to the nitrogen atom within the this compound structure.
Investigation of Unique Structural Characteristics
The tricyclic nature of this compound imposes significant geometric constraints, leading to strained bonds and unique conformational properties that define its chemical behavior.
The this compound molecule is built upon a rigid bicyclic framework that inherently possesses significant angular strain. The fusion of the five- and six-membered rings forces the bond angles to deviate from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This strain energy makes the molecule a potential candidate for ring-opening reactions, as cleavage of a strained bond can lead to a more stable, less-strained structure.
Computational analyses of related tetrahydroisoindole frameworks show they adopt a distinct boat-like conformation. The epoxy bridge, a key feature of the title compound, introduces further strain and specific stereoelectronic effects. This makes the bridge susceptible to nucleophilic attack. The planar arrangement of the imide functionality in dione (B5365651) derivatives of this scaffold creates a conjugated system that influences the electronic properties of the entire molecule.
A key structural feature of this compound is the tertiary nitrogen atom held within a rigid bicyclic system. This rigidity leads to a significant energy barrier for nitrogen inversion, the process where the nitrogen atom and its three substituents pass through a planar transition state. In flexible, acyclic amines, this inversion is rapid. However, in constrained systems like 7-azabicyclo[2.2.1]heptane (a core component of the title compound's structure), this barrier is unusually high. nih.govresearchgate.net This phenomenon, known as the "bicyclic effect," is attributed to the angle strain in the planar transition state, which is highly disfavored by the rigid framework. researchgate.net Comparative studies have shown that the inversion barrier for 7-methyl-7-azabicyclo[2.2.1]heptane is approximately 3.5 kcal/mol higher than in comparable monocyclic amines. researchgate.net
Table 2: Comparison of Activation Free Energy (ΔG‡) for Nitrogen Inversion in Bicyclic Amines Note: The data represents values for related bicyclic amine systems to illustrate the impact of the bicyclic framework on the inversion barrier.
| Compound | Inversion Barrier (ΔG‡, kcal/mol) | Conditions |
| N-Arylmethyl-7-azabicyclo[2.2.1]heptane | 13.77 researchgate.net | 25°C in CDCl₃ |
| N-Ethyl-7-azabicyclo[2.2.1]heptane | 13.17 researchgate.net | 25°C in CDCl₃ |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 acs.org | N/A |
The chirality of the this compound core means its derivatives can exhibit interesting optical properties. Chiroptical properties, such as those measured by electronic circular dichroism (ECD), are highly sensitive to molecular conformation. nih.gov For related bicyclic lactams, theoretical and experimental studies have shown that the planarity of the amide chromophore is a key determinant of the ECD spectrum. acs.orgnih.gov A slight twisting of the amide bond, induced by the strained bicyclic skeleton, can dramatically alter the observed Cotton effects. acs.orgtandfonline.com Therefore, computational modeling (TD-DFT) is an essential tool for correlating the absolute configuration of such molecules with their experimental chiroptical data. nih.gov
Exploration of Nonlinear Optical Properties
A thorough review of available scientific literature indicates that direct computational and theoretical studies focused specifically on the nonlinear optical (NLO) properties of the parent compound This compound are not readily found. Research in this area has predominantly concentrated on various derivatives of this core structure.
Computational investigations, particularly using Density Functional Theory (DFT), have been applied to derivatives of the this compound skeleton to explore their potential as NLO materials. These studies often involve calculating properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to predict NLO activity. For instance, research on substituted dione and tetrachloro-dimethoxy derivatives of the azatricyclo[5.2.1.0,2,6]decane framework has suggested that this structural class can be a good candidate for NLO materials. The analysis in these studies typically involves examining the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer within the molecules, which is a key factor for NLO response.
However, specific calculated values for the hyperpolarizability and related NLO properties for the unsubstituted This compound are not present in the surveyed literature. Therefore, no data table of its specific nonlinear optical properties can be presented. The existing research on its derivatives suggests that the parent scaffold is of interest in the field of nonlinear optics, warranting potential future theoretical studies on the unsubstituted compound itself.
Mechanistic Studies of Chemical Reactions Involving 10 Oxa 4 Azatricyclo 5.2.1.0,2,6 Decane
Elucidation of Reaction Mechanisms in Tricyclic Formation
The formation of the 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane core predominantly proceeds through an intramolecular Diels-Alder reaction. This pericyclic reaction involves a furan (B31954) ring acting as the diene and a tethered alkene functioning as the dienophile. The reaction cascade to form related polycyclic structures has been shown to involve several key steps, including initial ligand exchange, a Diels-Alder cycloaddition, C-C bond cleavage, and intramolecular migrations, ultimately leading to the stable tricyclic product. science.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways. For analogous systems, DFT calculations have revealed that the intramolecular Diels-Alder reaction can proceed through a concerted, albeit often asynchronous, transition state. The asynchronicity is influenced by the nature of the substituents on both the furan and the dienophile tether. asau.ru
In the case of the formation of the related 4,10-diazatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione system under high pressure, X-ray crystallography has confirmed the stereochemistry of the resulting products, providing empirical evidence for the proposed mechanistic pathways. researchgate.net The formation of the this compound framework is believed to follow a similar concerted pathway, where the nitrogen atom plays a crucial role in the pre-organization of the transition state geometry.
Kinetic and Thermodynamic Considerations in Cycloaddition Reactions
The intramolecular Diels-Alder reaction leading to the this compound system is governed by a delicate interplay of kinetic and thermodynamic factors. The reaction is often reversible, a characteristic feature of Diels-Alder reactions involving furan as the diene due to the aromatic stabilization of the furan ring.
Kinetic studies on analogous intramolecular Diels-Alder reactions of allylaryl(2-furfuryl)amines have shown that the reaction rates are influenced by the substitution pattern on the aryl group. While para-substituents have a negligible electronic effect on the reaction rate, ortho-substituents can significantly retard the cycloaddition due to steric hindrance. The progress of these reactions can be monitored by techniques such as infrared spectroscopy, observing the appearance of characteristic bands of the tricyclic product.
High pressure can be employed to favor the forward Diels-Alder reaction, as the formation of the more compact tricyclic structure from the acyclic precursor is associated with a negative activation volume. Studies on the retro-Diels-Alder reactions in the pyrrole (B145914) series provide insight into the thermodynamic stability of such tricyclic systems. researchgate.net The table below summarizes kinetic data for a related intramolecular Diels-Alder reaction.
| Reaction Conditions | Rate Constant (k) | Activation Parameters | Reference |
| Allyl-p-tolyl-(2-furfuryl)amine at 50 °C | 1.8 x 10-5 s-1 | Not specified | researchgate.net |
| Allyl-o-tolyl-(2-furfuryl)amine at 50 °C | 0.5 x 10-5 s-1 | Not specified | researchgate.net |
This data represents analogous systems and is used to infer the behavior of this compound formation.
Factors Influencing Regioselectivity and Stereoselectivity
The formation of the this compound ring system can lead to the formation of multiple stereoisomers. The regioselectivity and stereoselectivity of the intramolecular Diels-Alder reaction are influenced by several factors, including the nature of the substituents, the length and flexibility of the tether connecting the furan and the dienophile, and the reaction conditions.
In related systems, the stereochemical outcome is often governed by the principle of endo-exo selectivity. For intramolecular reactions, the conformational constraints imposed by the tether can lead to a high degree of stereocontrol, often favoring the formation of a single diastereomer. For instance, in the synthesis of related bridged systems, the stereochemistry of an allylic substituent on the dienophile was found to be critical for achieving high diastereoselectivity. chemistry-chemists.com
Lewis acid catalysis can also play a significant role in controlling the stereoselectivity of Diels-Alder reactions. While not extensively documented for the specific formation of this compound, in analogous systems, Lewis acids can coordinate to the reactants, altering the energies of the transition states and thereby influencing the product distribution. The table below illustrates the influence of substituents on the stereochemical outcome in a related system.
| Diene | Dienophile | Product Ratio (endo:exo) | Reference |
| Furan | Maleic Anhydride (B1165640) | Kinetically controlled: predominantly endo | |
| Furan | Maleic Anhydride | Thermodynamically controlled: predominantly exo |
This data is for an intermolecular reaction but illustrates the principles of kinetic and thermodynamic control that also apply to intramolecular systems.
Applications in Advanced Organic Chemistry and Materials Science
Role as a Synthetic Building Block for Complex Molecules
The constrained and well-defined stereochemistry of the 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane core makes it an attractive starting point for the synthesis of intricate molecular architectures, particularly those with potential biological activity. Researchers have utilized this scaffold to create more complex molecules that would be challenging to assemble through other synthetic routes.
One notable application is in the synthesis of unnatural amino acid derivatives. The rigid 4-azatricyclo[5.2.1.0,2,6]decane skeleton has been used to construct novel, conformationally constrained amino acids. beilstein-journals.orgnih.gov These derivatives are of interest as they can induce specific secondary structures, such as β-turns, when incorporated into peptides. beilstein-journals.orgwikipedia.org The synthesis of these complex amino acids often starts from readily available precursors like endo-carbic anhydride (B1165640), which can be converted in a multi-step sequence to the key chiral ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0,2,6]decan-8-one. beilstein-journals.orgnih.gov This ketone then serves as a versatile intermediate for the introduction of various functional groups.
Derivatives of this compound have also been employed as foundational structures for the development of potential therapeutic agents. For instance, cantharidin (B1668268), a natural product with a related oxabicyclo[2.2.1]heptane core, and its derivatives have been studied for their biological activities. Following this line of research, scientists have synthesized novel cantharidinimides using a derivative of the this compound framework. nih.gov One such example is the preparation of 2,6-Dimethyl-4-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-10-oxa-4-aza-tricyclo[5.2.1.0]decane-3,5-dione, which was investigated as a photo-initiated DNA cleavage agent. nih.gov Furthermore, the synthesis of 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives has been explored to create lead scaffolds for potential neuroprotective agents.
The following table summarizes some of the complex molecules synthesized using the this compound scaffold.
| Derivative Name | Starting Material | Application/Significance |
| Tricyclic amino acid derivatives | (1R,2S,6S,7R)-4-Azatricyclo[5.2.1.0,2,6]decan-8-one | Building blocks for peptidomimetics, potential to induce β-turns. beilstein-journals.orgnih.govwikipedia.org |
| 2,6-Dimethyl-4-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-10-oxa-4-aza-tricyclo[5.2.1.0]decane-3,5-dione | Cantharidin derivative | Investigated as a photo-initiated DNA cleavage agent. nih.gov |
| 4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione imide derivatives | 4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | Lead scaffolds for the development of neuroprotective agents. |
Scaffold for Ligand Design in Coordination Chemistry
The application of this compound and its derivatives as primary scaffolds for the design of ligands in coordination chemistry is a developing area of research. The molecule's rigid framework, which pre-organizes the nitrogen and oxygen donor atoms in a fixed spatial arrangement, makes it a theoretically appealing candidate for the chelation of metal ions. This rigidity can lead to the formation of thermodynamically stable and kinetically inert metal complexes with well-defined geometries.
While extensive studies focusing solely on the coordination chemistry of this specific tricycle are not widely documented, the principles of using rigid backbones in ligand design are well-established. For instance, other rigid bicyclic and tricyclic systems have been successfully employed to create selective ligands for various metal ions. The constrained nature of such scaffolds can influence the coordination number and geometry of the resulting metal complex, which in turn can fine-tune its reactivity, catalytic activity, and photophysical properties.
The presence of both a secondary amine (a potential N-donor) and an ether oxygen (a potential O-donor) within the this compound structure allows for potential bidentate coordination. The bite angle and the flexibility of the resulting chelate ring would be dictated by the rigid tricyclic system. Further functionalization of the nitrogen atom or the carbon backbone could introduce additional donor sites, leading to polydentate ligands with tailored properties for specific metal ions.
Although direct examples are sparse, related research on other azabicyclic systems in coordination chemistry suggests the potential of the this compound scaffold. Future research in this area could lead to the development of novel catalysts, metal-based sensors, or imaging agents.
Applications in Catalysis and Organocatalysis
The rigid, bowl-shaped architecture of the 4-azatricyclo[5.2.1.0,2,6]decane skeleton has emerged as a promising platform for the development of novel organocatalysts. In asymmetric catalysis, the precise three-dimensional arrangement of functional groups around a chiral scaffold is crucial for achieving high levels of stereocontrol. The constrained nature of this tricyclic system provides an excellent foundation for creating such well-defined catalytic environments.
Derivatives of 4-azatricyclo[5.2.1.0,2,6]decane have been investigated as chiral auxiliaries and catalysts in enantioselective transformations. beilstein-journals.orgnih.gov In particular, chiral tricyclic amino acid derivatives based on this framework have been identified as promising candidates for bifunctional organocatalysts. nih.govwikipedia.org These molecules can possess both a basic amino group and an acidic group, which can act in concert to activate the substrates and control the stereochemical outcome of the reaction.
Research has shown the potential of these compounds in key carbon-carbon bond-forming reactions. For example, they have been proposed as catalysts for asymmetric aldol (B89426) and Mannich reactions. beilstein-journals.org The rigid scaffold helps to create a well-defined chiral pocket around the active site, facilitating face-selective attack on the electrophile and leading to high enantioselectivities.
The following table highlights the use of the 4-azatricyclo[5.2.1.0,2,6]decane skeleton in organocatalysis.
| Catalyst Type | Reaction | Role of the Tricyclic Scaffold |
| Chiral tricyclic amino acid derivatives | Asymmetric Aldol Reactions | Provides a rigid, bowl-shaped backbone for a bifunctional organocatalyst, controlling stereoselectivity. beilstein-journals.org |
| Chiral tricyclic amino acid derivatives | Asymmetric Mannich Reactions | The constrained framework creates a defined chiral environment for enantioselective C-C bond formation. beilstein-journals.org |
| Chiral auxiliaries | Various asymmetric syntheses | The rigid structure serves as a predictable and robust chiral controller. nih.gov |
Precursors for Polymer Synthesis and Advanced Materials Research
The this compound framework, particularly its unsaturated derivatives, serves as a valuable monomer in the synthesis of advanced polymers. The strained nature of the bicyclo[2.2.1]heptene (norbornene) unit within these molecules makes them amenable to Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the creation of polymers with unique architectures and properties.
Monomeric norbornene derivatives, including those with structures related to 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, have garnered attention due to the attractive optical, thermal, and electrochemical properties of the resulting polymers. The rigid tricyclic units incorporated into the polymer backbone can significantly influence the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength.
Furthermore, derivatives of this tricyclic system have been explored as additives to modify the properties of existing polymers. For instance, a related compound, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, has been investigated for incorporation into poly(lactic acid) (PLA) matrices to potentially enhance biodegradability and mechanical strength.
In the realm of advanced materials, a derivative of this compound has been mentioned in a patent for the formulation of foam compositions, indicating its potential utility in creating materials for insulation, soundproofing, and structural applications.
The following table provides examples of the application of this scaffold in polymer and materials science.
| Application Area | Specific Derivative/Compound | Resulting Material and Properties |
| Ring-Opening Metathesis Polymerization (ROMP) | Monomeric norbornene derivatives (e.g., exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione) | Polymers with potentially enhanced thermal, optical, and electrochemical properties due to the rigid backbone. |
| Polymer Additive | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | Potential to improve biodegradability and mechanical strength of poly(lactic acid) (PLA). |
| Foam Compositions | 4,8-bis(hydroxymethyl)tricyclo[5.2.1.0,2,6]decane diacetoacetate | Component in isocyanate-free foam formulations for insulation and other applications. |
Biological Interaction Studies: Mechanistic Research
Investigation of Enzyme Binding and Activity Modulation
Derivatives of 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane are most notably recognized for their potent inhibition of serine/threonine protein phosphatases. nih.govnih.gov
The primary molecular targets of many this compound-3,5-dione derivatives are protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govnih.govmdpi.com These enzymes play crucial roles in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. medwinpublishers.com The inhibitory action of these compounds is a key contributor to their observed anti-cancer properties. stmjournals.in
The mechanism of inhibition is thought to be similar to that of cantharidin (B1668268) and its demethylated analog, norcantharidin (B1212189). nih.gov Norcantharidin, which can be synthesized from furan (B31954) and maleic anhydride (B1165640), serves as a common precursor for many of the studied derivatives. nih.gov The inhibitory effect of these compounds can lead to a biphasic cellular response; at low concentrations, they may promote the G1/S phase transition of the cell cycle, while at higher concentrations or with prolonged exposure, they can cause cell cycle arrest at the G2/M phase. nih.gov Electron microscopy studies have revealed that norcantharidin can impair the formation of chromatin and the nuclear membrane during the transition from mitosis to the G1 phase. nih.gov
Some amide-acid analogs of norcantharidin, which incorporate the this compound framework, have demonstrated significant inhibitory activity against both PP1 and PP2A. For instance, compounds with two carboxylic acid groups have shown IC₅₀ values of approximately 15 µM for PP1 and 3 µM for PP2A. nih.gov Certain substituted aromatic amide analogs also exhibit good inhibition, with IC₅₀ values in the range of 10-15 µM for PP1 and 5-11 µM for PP2A. nih.gov
| Compound Type | Target Enzyme | IC₅₀ (µM) |
| Dicarboxylic acid analogs (e.g., 23, 24) | PP1 | ~15 |
| Dicarboxylic acid analogs (e.g., 23, 24) | PP2A | ~3 |
| Substituted aromatic amide analogs (e.g., 45, 48, 49, 52, 53, 54) | PP1 | 10-15 |
| Substituted aromatic amide analogs (e.g., 45, 48, 49, 52, 53, 54) | PP2A | 5-11 |
Data sourced from a study on norcantharidin analogs. nih.gov
Beyond their well-documented effects on protein phosphatases, some studies suggest that derivatives of this scaffold may interact with other enzymes. For example, treatment with certain cantharidin analogs has been associated with an increase in the activity of xanthine (B1682287) oxidase, which could lead to higher production of reactive oxygen species (ROS). medwinpublishers.com
Receptor Interaction and Binding Assays
While the primary focus of research has been on enzyme inhibition, some derivatives of the broader oxatricycloalkane family have been investigated for their interactions with cellular receptors. A study on 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives, which are structurally related to the this compound core, demonstrated their ability to act as blockers of the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs). mdpi.com
Molecular docking studies have suggested that these compounds can bind within the ion channel of the NMDA receptor in a manner comparable to known antagonists. mdpi.com This interaction is significant as overactivation of NMDA receptors is implicated in excitotoxicity and neurodegenerative disorders. Several of these derivatives displayed moderate to good blockage of calcium influx through both NMDA receptors and VGCCs. mdpi.com
Modulation of Specific Biochemical Pathways
The inhibition of protein phosphatases by this compound derivatives triggers a cascade of effects on various biochemical pathways. The resulting hyperphosphorylation of downstream proteins can significantly alter cellular signaling.
Studies on norcantharidin and its analogs have shown that they can modulate several key pathways:
Cell Cycle Regulation: As mentioned, these compounds can interfere with cell cycle progression, leading to arrest at different phases. nih.gov
Apoptosis Induction: Inhibition of PP2A can induce programmed cell death in cancer cells. mdpi.com
Metastasis-Related Gene Expression: Cantharidin and norcantharidin have been shown to be transcriptional inhibitors of S100A4 and MACC1, two genes implicated in promoting metastasis in colorectal cancer. mdpi.com
Signaling Pathways: Norcantharidin has been found to repress the Sonic hedgehog (Shh) signaling pathway, which can, in turn, affect the expression of multidrug resistance proteins. nih.gov It has also been shown to downregulate pathways involving MMP-9, gelatinase, and αvβ6-ERK-Ets1, while up-regulating E-cadherin. nih.gov
Inflammatory Responses: Norcantharidin can stimulate the production of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features required for the biological activity of this compound derivatives and guiding the design of new, more potent, and less toxic analogs. nih.gov
Key findings from SAR studies include:
The Imide/Anhydride Moiety: The dione (B5365651) functionality at positions 3 and 5 of the azatricycloalkane ring system is a common feature in active compounds.
Substituents on the Nitrogen Atom: Modifications at the 4-position (the nitrogen atom) of the tricyclic system significantly influence the compound's properties. For instance, the attachment of amide-acid groups has yielded potent PP1 and PP2A inhibitors. nih.gov The nature of these substituents, such as the presence of bulky ortho groups on an aromatic ring, can affect the planarity and, consequently, the inhibitory activity. nih.gov
Phosphate (B84403) Esters: The addition of terminal phosphate esters to norcantharimide analogs has been explored, with the potency of the compounds correlating with the ease of hydrolysis of the phosphate group. researchgate.net
Demethylation: Norcantharidin, the demethylated form of cantharidin, exhibits reduced toxicity while retaining significant anti-cancer activity, highlighting the importance of the methyl groups in cantharidin's toxicity profile. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to model the anti-cancer activity of cantharidin and norcantharidin analogs, providing further insights for the design of new derivatives. stmjournals.in
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Current syntheses of the 10-oxa-4-azatricyclo[5.2.1.02,6]decane core and its derivatives often rely on multi-step processes, including the Diels-Alder reaction of furan (B31954) with maleimide (B117702) or its derivatives, followed by further functionalization. mdpi.comiucr.org For instance, the reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) with primary amines is a common entry point to this scaffold. mdpi.com While effective, these methods can sometimes involve harsh conditions or require complex purification steps. mdpi.com
Future research is trending towards the development of more sustainable and efficient synthetic strategies. This includes:
Catalytic Approaches: Exploring novel catalysts to improve yields and stereoselectivity of the core-forming reactions. This could involve metal-catalyzed or organocatalytic cycloadditions. rsc.org
One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation, reducing solvent waste and purification steps. Strategies involving cascade cyclizations are of particular interest for building polycyclic scaffolds. nih.govresearchgate.net
Flow Chemistry: Adapting existing syntheses to continuous flow reactors. This can enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch processing.
Green Chemistry Principles: Investigating the use of greener solvents, reducing the number of synthetic steps (atom economy), and utilizing renewable starting materials where possible.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring
The characterization of 10-oxa-4-azatricyclo[5.2.1.02,6]decane derivatives is well-established, with standard techniques like NMR (1H, 13C), FT-IR, and X-ray crystallography being routinely used to confirm their structure and stereochemistry. mdpi.comresearchgate.netnih.gov For example, X-ray diffraction has been crucial in determining the precise molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.orgresearchgate.net
The next frontier lies in the application of advanced spectroscopic techniques for real-time, in situ monitoring of the synthetic reactions.
Process Analytical Technology (PAT): Implementing techniques like in situ FT-IR, Raman, and NMR spectroscopy to monitor reaction kinetics, identify transient intermediates, and optimize reaction conditions in real-time. This allows for a deeper mechanistic understanding and improved process control.
Advanced Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to intercept and characterize reactive intermediates in complex reaction mixtures, providing insights into reaction mechanisms that are otherwise difficult to obtain.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), to predict and interpret spectroscopic data. researchgate.netresearchgate.net This synergy can help assign complex spectra and understand the electronic structure of the molecules, which influences their reactivity and properties. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling
Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis tools to propose novel and more efficient synthetic routes to complex target derivatives. nih.govnih.gov These tools can analyze vast reaction databases to identify non-intuitive disconnections and starting materials.
Property Prediction: Developing ML models to predict the physicochemical and biological properties of virtual derivatives. By training algorithms on existing data, researchers can screen large virtual libraries to prioritize compounds with desirable characteristics (e.g., target affinity, ADME properties) for synthesis, accelerating the design-make-test-analyze cycle. optibrium.comnih.gov
Reaction Optimization: Employing AI algorithms to optimize reaction conditions (e.g., temperature, catalyst, solvent) by intelligently exploring the parameter space, leading to higher yields and purity with fewer experiments. technologynetworks.com
| AI Application Area | Potential Impact on 10-Oxa-4-azatricyclo[5.2.1.02,6]decane Research |
| Generative Chemistry | Design of novel derivatives with tailored properties for specific biological targets. optibrium.com |
| Synthesis Planning | Rapid identification of efficient and accessible synthetic routes. nih.gov |
| Property Prediction | Prioritization of candidates for synthesis, reducing wasted effort on non-viable molecules. researchgate.net |
Exploration of New Chemical Transformations and Reactivity Patterns
Research into the reactivity of the 10-oxa-4-azatricyclo[5.2.1.02,6]decane system has primarily focused on modifications of the imide group or reactions involving the double bond in unsaturated analogs. mdpi.commdpi.com Future work will likely explore more diverse chemical transformations to expand the accessible chemical space.
C-H Activation: Developing methods for the selective functionalization of the scaffold's C-H bonds. This would provide a powerful tool for late-stage diversification, allowing for the introduction of various functional groups onto the core structure without requiring a complete re-synthesis. researchgate.net
Ring-Opening and Rearrangement: Investigating controlled ring-opening or ring-expansion reactions to transform the tricyclic core into other novel and complex heterocyclic systems.
Asymmetric Catalysis: Creating chiral derivatives with high enantiomeric purity through asymmetric synthesis or resolution. This is crucial for medicinal chemistry applications, as different enantiomers often have vastly different biological activities.
Expanding the Scope of Biological Target Identification and Mechanistic Characterization
Derivatives of this scaffold, particularly dione (B5365651) analogs, have been noted for their potential as antitumor agents and as inhibitors of protein phosphatases like PP1 and PP2A. mdpi.comnih.govresearchgate.net However, a comprehensive understanding of their biological targets and mechanisms of action remains an area for future development.
Target Identification: Employing modern chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, to identify the specific protein targets of bioactive derivatives.
Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be needed to elucidate the precise mechanism of action. This includes understanding how the compounds modulate the function of their target proteins and the downstream effects on cellular pathways.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing focused libraries of analogs to systematically probe how structural modifications affect biological activity. This data, combined with computational modeling, will guide the design of more potent and selective compounds.
Development of Novel Functional Materials Based on the Tricyclic Scaffold
The rigid, well-defined three-dimensional structure of the 10-oxa-4-azatricyclo[5.2.1.02,6]decane core makes it an attractive building block for the creation of advanced functional materials.
Polymer Chemistry: Incorporating the tricyclic scaffold into polymer backbones or as pendant groups. The rigidity of the scaffold can impart desirable thermal and mechanical properties to the resulting polymers, making them suitable for applications in high-performance plastics or specialty coatings. iucr.org
Supramolecular Chemistry: Utilizing the scaffold's defined geometry and hydrogen bonding capabilities to construct ordered supramolecular assemblies, such as crystalline networks or gels. researchgate.net
Biomaterials: Developing scaffolds for tissue engineering that can provide mechanical support and present specific biological cues to cells. nih.gov The inherent biocompatibility of some derivatives makes this a promising avenue for exploration.
Q & A
Q. What are the established synthetic routes for 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane, and how can reaction conditions be optimized?
The synthesis typically involves cycloaddition, epoxidation, and ring-opening polymerization. For example, derivatives like 2,6-exo-8,10-exo-4-butyl-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione are synthesized via multi-step reactions with precise temperature control (e.g., cooling to 0–5°C during reagent addition) and solvent selection (e.g., ethylene dichloride). Optimization may involve orthogonal design to assess variables like stoichiometry, temperature, and catalyst loading .
Q. Which analytical techniques are most effective for characterizing the structure of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane derivatives?
Single-crystal X-ray diffraction is critical for resolving bond lengths (mean <C–C> = 0.003 Å) and hydrogen-bonding patterns (e.g., O–H⋯O interactions). Complementary methods include NMR for stereochemical analysis and FT-IR for functional group identification. Crystallographic data should be validated using R因子 (<0.05) and wR因子 (<0.15) metrics .
Q. How can computational tools aid in predicting the reactivity of this compound?
Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Software like Gaussian or ORCA can predict regioselectivity in cycloaddition reactions, reducing trial-and-error experiments .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reaction mechanisms?
Apply sensitivity analysis to isolate variables (e.g., solvent polarity, steric effects) causing discrepancies. Cross-validate using isotopic labeling (e.g., ¹⁵N tracing) or kinetic isotope effects. For example, deviations in epoxidation yields may arise from unaccounted steric hindrance, requiring revised computational models .
Q. How can factorial design improve the efficiency of synthesizing novel derivatives?
A 2³ factorial design tests three variables (e.g., temperature, catalyst type, reaction time) at two levels to identify interactions. For instance, optimizing epoxidation might reveal that higher temperatures (40°C vs. 25°C) reduce side products only when paired with a specific catalyst .
Q. What methodologies ensure reproducibility in crystallographic studies of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane derivatives?
Standardize crystal growth conditions (e.g., slow evaporation in dichloromethane/hexane) and validate data-to-parameter ratios (>7:1). Use SHELXTL for refinement and report anisotropic displacement parameters. Discrepancies in hydrogen bonding may require re-measurement under controlled humidity .
Q. How are advanced separation technologies (e.g., membrane filtration) applied to purify this compound?
Nanofiltration membranes with MWCO <500 Da isolate the target molecule from byproducts. Solvent-resistant membranes (e.g., polyimide) prevent degradation during continuous flow processes. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing spectroscopic data from complex reaction mixtures?
Multivariate analysis (e.g., PCA or PLS regression) deconvolutes overlapping NMR or IR peaks. For kinetic studies, use nonlinear regression to fit rate constants to the Eyring equation. Report confidence intervals (95%) for reproducibility .
Q. How should researchers handle outliers in synthetic yield data for this compound?
Apply Grubbs’ test (α=0.05) to identify statistical outliers. If outliers persist, investigate experimental parameters (e.g., moisture levels, reagent purity) using a cause-and-effect matrix. Replicate trials under controlled conditions to confirm trends .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?
Use inert atmosphere gloveboxes for air-sensitive steps (e.g., oxalyl chloride addition). Implement emergency quenching protocols (e.g., ice-cold sodium bicarbonate for acid chlorides). Follow MedChemExpress guidelines for PPE (gloves, goggles) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
